tert-butyl 3-[1H-imidazole-2-carbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[1H-imidazole-2-carbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate is a compound of significant interest due to its unique structural characteristics and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex arrangement of functional groups, which grants it unique chemical properties and reactivity profiles.
Properties
IUPAC Name |
tert-butyl 3-[1H-imidazole-2-carbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5/c1-18(2,3)27-14(24)12-23(16(25)15-20-8-9-21-15)13-7-10-22(11-13)17(26)28-19(4,5)6/h8-9,13H,7,10-12H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEYGVRWIRQFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[1H-imidazole-2-carbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the coupling of 1H-imidazole-2-carbonyl chloride with a tert-butyl 3-[2-aminoethyl]pyrrolidine intermediate in the presence of a base, such as triethylamine. The intermediate is usually synthesized through the alkylation of pyrrolidine with tert-butyl bromoacetate, followed by deprotection and amination.
Industrial Production Methods
Scaling up the production of this compound often involves optimizing the reaction conditions to increase yield and purity. Industrial methods may incorporate continuous flow reactors to control temperature, pressure, and reaction time more precisely. Catalysts and solvent systems are also fine-tuned to ensure the stability and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidative cleavage at the tert-butyl ester group, typically using reagents such as potassium permanganate or ozone.
Reduction: The imidazole ring and carbonyl groups can be reduced using agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyrrolidine ring allows for various nucleophilic substitution reactions, facilitated by reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydride (NaH), alkyl halides, tosylates.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various alkylated pyrrolidine derivatives.
Scientific Research Applications
This compound has a range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its role as a potential inhibitor of enzymatic reactions due to its imidazole moiety.
Medicine: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with tailored properties.
Mechanism of Action
The effects of tert-butyl 3-[1H-imidazole-2-carbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate are primarily mediated through its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the imidazole and pyrrolidine groups.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[1H-imidazole-2-carbonyl]-pyrrolidine-1-carboxylate: Lacks the 2-oxoethyl substituent, leading to different reactivity and application profiles.
Tert-butyl 3-[1H-imidazole-4-carbonyl]-pyrrolidine-1-carboxylate: Substitution at a different position on the imidazole ring alters its chemical properties and biological activity.
Uniqueness
Tert-butyl 3-[1H-imidazole-2-carbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate stands out due to its combination of functional groups, enabling unique chemical reactivity and broad applicability in diverse scientific disciplines.
Hope you find this exploration of the compound enlightening!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
